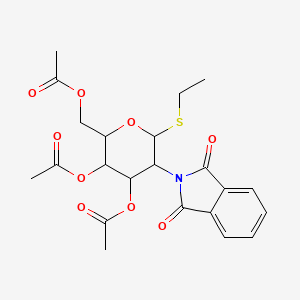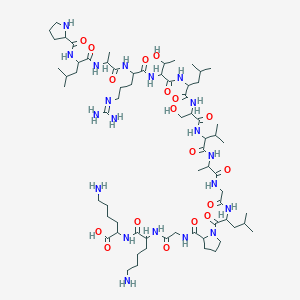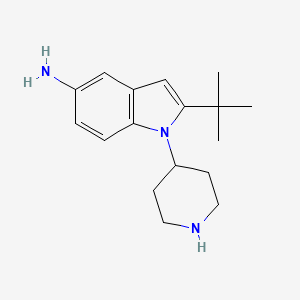![molecular formula C12H22N4O4 B15286133 2-Amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid](/img/structure/B15286133.png)
2-Amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a diazirine ring, which is known for its photo-reactive properties, making it useful in photoaffinity labeling and cross-linking studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine typically involves multiple steps, starting with the preparation of the diazirine moiety. The diazirine ring is synthesized through a series of reactions involving the formation of a diazo compound, followed by cyclization. The lysine derivative is then introduced through a coupling reaction, often using carbodiimide reagents to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine undergoes various chemical reactions, including:
Photoactivation: The diazirine ring can be activated by UV light, leading to the formation of a reactive carbene intermediate.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the diazirine moiety.
Coupling Reactions: The lysine derivative can be coupled with other molecules through amide bond formation.
Common Reagents and Conditions
UV Light: Used for photoactivation of the diazirine ring.
Carbodiimides: Commonly used in coupling reactions to facilitate amide bond formation.
Nucleophiles: Employed in substitution reactions to modify the diazirine moiety.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, photoactivation of the diazirine ring typically results in the formation of a carbene intermediate, which can then react with nearby molecules to form covalent bonds.
科学研究应用
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study molecular interactions and identify binding sites.
Biology: Employed in cross-linking studies to investigate protein-protein interactions and protein-DNA interactions.
Industry: Utilized in the development of biosensors and other analytical tools.
作用机制
The primary mechanism of action for N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine involves the photoactivation of the diazirine ring. Upon exposure to UV light, the diazirine ring forms a reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the identification and study of molecular interactions. The lysine derivative provides a functional handle for coupling the compound to various biomolecules, enhancing its utility in biological studies.
相似化合物的比较
N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine can be compared to other photo-reactive compounds, such as:
3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide: Another diazirine-containing compound used for immobilizing protein targets onto surfaces.
Sulfo-NHS-LC-Diazirine: A diazirine-based cross-linker used in protein labeling and cross-linking studies.
The uniqueness of N6-((3-(3-Methyl-3H-diazirin-3-yl)propoxy)carbonyl)-L-lysine lies in its combination of a diazirine ring with a lysine derivative, providing both photo-reactive and coupling functionalities.
属性
分子式 |
C12H22N4O4 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC 名称 |
2-amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H22N4O4/c1-12(15-16-12)6-4-8-20-11(19)14-7-3-2-5-9(13)10(17)18/h9H,2-8,13H2,1H3,(H,14,19)(H,17,18) |
InChI 键 |
RZJVINTUKBDURT-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=N1)CCCOC(=O)NCCCCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![15-(2-acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B15286065.png)
![3-Acetyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B15286071.png)
![Yohimban-16-carboxylic acid, 17-methoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3beta,16beta,17alpha,18beta,20alpha)-](/img/structure/B15286077.png)

![[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadec-9-enoyloxypropan-2-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B15286100.png)


![9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one](/img/structure/B15286116.png)
![N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide](/img/structure/B15286119.png)
![Methyl 2-[[(benzyloxy)carbonyl]amino]-4-(methylthio)butanoate](/img/structure/B15286124.png)

![2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]piperazine-1-carboxylate](/img/structure/B15286145.png)

